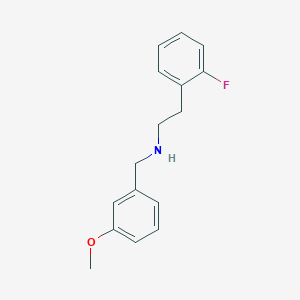
N-(3-fluoro-4-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide
説明
N-(3-fluoro-4-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide, also known as "FMF-1," is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FMF-1 is a pyrrolidine-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of FMF-1 is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In Alzheimer's disease research, FMF-1 has been shown to inhibit the aggregation of amyloid-beta peptides by binding to the peptides and preventing them from forming toxic oligomers. In cancer research, FMF-1 has been shown to inhibit the activity of various enzymes and proteins involved in cell growth and division, including tubulin and topoisomerase II.
Biochemical and Physiological Effects:
FMF-1 has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and division, the inhibition of amyloid-beta peptide aggregation, and the induction of apoptosis (programmed cell death). In cancer research, FMF-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, FMF-1 has been shown to inhibit the toxicity of amyloid-beta peptides and protect neurons from damage.
実験室実験の利点と制限
One advantage of using FMF-1 in lab experiments is its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation of using FMF-1 in lab experiments is its potential toxicity, which may limit its use in vivo. Another limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for further research on FMF-1. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to determine the toxicity and pharmacokinetics of FMF-1, which will be important for its development as a therapeutic agent. Finally, research is needed to optimize the synthesis method of FMF-1 and develop more efficient and cost-effective methods for production.
科学的研究の応用
FMF-1 has potential applications in various fields, including neuroscience and cancer research. In neuroscience, FMF-1 has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. FMF-1 has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to contribute to the development of Alzheimer's disease. In cancer research, FMF-1 has been studied for its potential use as a chemotherapeutic agent. FMF-1 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(furan-2-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-11-6-7-12(10-13(11)17)18-16(20)19-8-2-4-14(19)15-5-3-9-21-15/h3,5-7,9-10,14H,2,4,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNODJXKCVXBSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCC2C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-(furan-2-yl)pyrrolidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4651684.png)
![2-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4651691.png)

![1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4651696.png)

![2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(3-fluorophenyl)acetamide](/img/structure/B4651717.png)
![1-allyl-5-[(1-benzyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4651726.png)
![6-[({3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4651730.png)
![N-[2-(isobutyrylamino)phenyl]pentanamide](/img/structure/B4651732.png)

![N-{3-[(4-benzyl-1-piperidinyl)carbonyl]-2-methylphenyl}methanesulfonamide](/img/structure/B4651750.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4651753.png)
![1-[(3-chloro-4-fluorophenoxy)methyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B4651759.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4651765.png)